4-Cyclopropoxy-2-methyl-1-nitrobenzene
Description
4-Cyclopropoxy-2-methyl-1-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 1, a methyl group (-CH₃) at position 2, and a cyclopropoxy group (-O-C₃H₅) at position 4. The cyclopropoxy substituent introduces steric strain due to its three-membered ring structure, which may influence the compound’s electronic properties and reactivity compared to other alkoxy-substituted analogs.
Properties
CAS No. |
1243401-95-7 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.19924 |
Synonyms |
4-cyclopropoxy-2-Methyl-1-nitrobenzene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Cyclopropoxy-2-methyl-1-nitrobenzene with analogous nitroaromatic compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Effects
| Compound Name | Substituents (Positions) | Key Structural Features |
|---|---|---|
| This compound | 1-NO₂, 2-CH₃, 4-O-C₃H₅ | Strained cyclopropoxy group |
| 4-Methoxy-2-methyl-1-nitrobenzene | 1-NO₂, 2-CH₃, 4-OCH₃ | Electron-donating methoxy group |
| Nitrobenzene | 1-NO₂ | Simplest nitroaromatic compound |
| 2-Methyl-1-nitrobenzene | 1-NO₂, 2-CH₃ | Methyl ortho to nitro group |
- Cyclopropoxy vs.
- Steric Effects : The methyl group at position 2 introduces steric hindrance, which may slow reactions at the nitro group compared to unsubstituted nitrobenzene.
Physicochemical Properties
- Solubility: The cyclopropoxy group’s hydrophobicity may enhance solubility in nonpolar solvents like methylene chloride:benzene mixtures, a common matrix for analytical standards .
Reactivity and Stability
- Nitro Group Reactivity : The electron-withdrawing cyclopropoxy group likely increases the nitro group’s susceptibility to reduction compared to methoxy-substituted analogs.
- Thermal Stability : Cyclopropane rings are prone to ring-opening under thermal stress, suggesting lower stability than methoxy or ethoxy derivatives.
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